Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 2-position increases lipophilicity compared to the non-fluorinated parent compound. The target compound exhibits a computed XLogP3 of 3.7 , a value driven by the electron-withdrawing fluorine and the lipophilic methyl group. In contrast, the non-fluorinated analog 4-(2-methylphenyl)phenol (CAS 38262-85-0) has a lower computed XLogP3 of approximately 3.2 [1]. This difference of 0.5 log units indicates a 3-fold increase in lipid solubility, which can significantly enhance passive membrane permeability and blood-brain barrier penetration in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 4-(2-Methylphenyl)phenol (CAS 38262-85-0): XLogP3 3.2 |
| Quantified Difference | +0.5 logP units |
| Conditions | Computed values using XLogP3 algorithm; standardized for pure compounds |
Why This Matters
A 0.5 logP increase is pharmacologically relevant, often translating to improved pharmacokinetic profiles, and justifies selecting the fluorinated analog in lead optimization campaigns targeting intracellular or CNS targets.
- [1] PubChem. (n.d.). Compound Summary: 2'-Methyl-[1,1'-biphenyl]-4-ol (CAS 38262-85-0). Computed Properties. View Source
